molecular formula C22H36O3 B10772971 (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

Cat. No.: B10772971
M. Wt: 348.5 g/mol
InChI Key: HVBACKJYWZTKCA-UHFFFAOYSA-N
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Description

The compound (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is a complex organic molecule with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular arrangement, which includes multiple methyl groups, an isopropyl group, and an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate typically involves several steps, starting from simpler organic precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of functional groups: Methyl and isopropyl groups are introduced through alkylation reactions, often using reagents like methyl iodide and isopropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the bicyclic structure, converting them into single bonds and potentially altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles replace the acetate moiety with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Nucleophiles: Hydroxide ions (OH-), amines, and thiols.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of new esters, amides, or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and triggering a cascade of biochemical events. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Incensole: A related compound with a similar bicyclic structure but different functional groups.

    Isoincensole: An isomer of incensole with slight variations in the arrangement of atoms.

    (1S,2R,5E,9E,12R)-12-Isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol: Another stereoisomer with similar properties.

Uniqueness

What sets (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate apart is its specific combination of functional groups and stereochemistry. This unique arrangement gives it distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBACKJYWZTKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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